molecular formula C22H24N2O3 B7055742 N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide

N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B7055742
M. Wt: 364.4 g/mol
InChI Key: CCLQFEORXUFAOE-LAUBAEHRSA-N
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Description

N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a pyridine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Pyridine Ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the benzofuran core.

    Formation of the Oxolane Ring: The oxolane ring can be introduced through cyclization reactions involving diols or other suitable precursors.

    Final Coupling and Functionalization: The final step involves coupling the oxolane and pyridine-substituted benzofuran with the carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: Its structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide: Lacks the pyridine and oxolane rings, which may result in different biological activity and chemical properties.

    N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide: Lacks the tetramethyl substitution, which may affect its reactivity and interaction with biological targets.

Uniqueness

N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide is unique due to the combination of its structural features, which may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

IUPAC Name

N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-13-7-8-14(2)19-18(13)15(3)20(27-19)22(25)24(4)17-9-11-26-21(17)16-6-5-10-23-12-16/h5-8,10,12,17,21H,9,11H2,1-4H3/t17-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLQFEORXUFAOE-LAUBAEHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(OC2=C(C=C1)C)C(=O)N(C)C3CCOC3C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(OC2=C(C=C1)C)C(=O)N(C)[C@H]3CCO[C@@H]3C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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